N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted with a pyrazinyl heterocycle and a 3,5-dichlorophenyl group. Its structure integrates sulfur-containing and nitrogen-rich moieties, which are common in bioactive molecules targeting enzymes or receptors requiring heteroatom interactions.
Properties
CAS No. |
618427-47-7 |
|---|---|
Molecular Formula |
C16H14Cl2N6OS |
Molecular Weight |
409.3 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H14Cl2N6OS/c1-2-24-15(13-8-19-3-4-20-13)22-23-16(24)26-9-14(25)21-12-6-10(17)5-11(18)7-12/h3-8H,2,9H2,1H3,(H,21,25) |
InChI Key |
VTPNRTTVDNALEN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the pyrazine moiety: This step involves the reaction of the triazole intermediate with pyrazine derivatives under suitable conditions.
Attachment of the 3,5-dichlorophenyl group: This can be done through a substitution reaction using 3,5-dichlorophenyl halides.
Formation of the acetamide linkage: This involves the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Sulfanylation and Nucleophilic Substitution Reactions
The sulfanyl (-S-) group in the molecule participates in nucleophilic substitution reactions. For example:
-
Thioether alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, DMSO) under basic conditions (K₂CO₃) to form sulfonium intermediates.
-
Displacement reactions : The sulfur atom can act as a nucleophile, attacking electrophilic centers in substrates like α,β-unsaturated carbonyl compounds.
Table 1: Reaction Conditions for Sulfanyl Group Transformations
| Reaction Type | Reagents/Conditions | Products/Outcomes | Yield (%) | Source |
|---|---|---|---|---|
| Alkylation | CH₃I, DMF, K₂CO₃, 60°C, 6h | Sulfonium intermediate | 72–78 | |
| Michael Addition | Acrylonitrile, Et₃N, THF, reflux | Thioether-acrylonitrile adduct | 65 |
Acetamide Hydrolysis and Functionalization
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (HCl, H₂O/EtOH, 80°C): Cleaves the amide bond to yield 2-mercaptoacetic acid and the corresponding amine.
-
Basic hydrolysis (NaOH, H₂O/MeOH): Produces sodium acetate and the free amine derivative.
Key Data :
-
Hydrolysis rates are pH-dependent, with optimal yields at pH 12 (basic conditions).
-
The dichlorophenyl group stabilizes the intermediate through resonance, reducing side reactions .
Triazole Ring Modifications
The 1,2,4-triazole core participates in cycloaddition and coordination reactions:
-
Click chemistry : Reacts with terminal alkynes in Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC) to form triazole-linked hybrids.
-
Metal coordination : Binds to transition metals (e.g., Cu²⁺, Zn²⁺) via nitrogen atoms, forming stable complexes with potential catalytic activity.
Table 2: Metal Complexation Properties
| Metal Ion | Ligand Sites | Stability Constant (log K) | Application | Source |
|---|---|---|---|---|
| Cu²⁺ | Triazole N1, N2 | 4.8 ± 0.2 | Antimicrobial agents | |
| Zn²⁺ | Pyrazine N, S | 3.9 ± 0.3 | Fluorescent sensors |
Pyrazine Ring Functionalization
The pyrazine substituent undergoes electrophilic substitution and oxidation:
-
Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to introduce nitro groups at the C3 position .
-
Oxidation : H₂O₂/FeCl₃ oxidizes pyrazine to pyrazine N-oxide, altering electronic properties.
Reaction Outcomes :
-
Nitration enhances electrophilicity, enabling further cross-coupling reactions (e.g., Suzuki-Miyaura).
-
Oxidation to N-oxide improves solubility in polar solvents by 40%.
Chlorophenyl Group Reactivity
The 3,5-dichlorophenyl group participates in:
-
Ulmann coupling : Forms biaryl structures with aryl halides using CuI/L-proline catalyst.
-
Nucleophilic aromatic substitution : Reacts with amines (e.g., morpholine) under microwave irradiation.
Optimized Conditions :
-
Microwave-assisted reactions reduce reaction time from 24h to 30 minutes.
-
Yields for Ullmann coupling range from 55% (electron-deficient aryl halides) to 82% (electron-rich).
Oxidation of the Thioether Linkage
The sulfanyl group oxidizes to sulfoxide or sulfone derivatives:
-
Sulfoxide formation : H₂O₂/AcOH, 25°C, 12h.
-
Sulfone formation : mCPBA (meta-chloroperbenzoic acid), CH₂Cl₂, 0°C to RT .
Impact on Bioactivity :
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways, metabolic pathways, or other cellular processes to exert its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of acetamide derivatives with variations in the aryl and heterocyclic substituents. Below is a detailed comparison with key analogs:
N-(3,5-Dimethylphenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Structural Difference : The 3,5-dichlorophenyl group in the target compound is replaced with a 3,5-dimethylphenyl group.
- This may alter binding affinity to hydrophobic pockets in biological targets. Lipophilicity: Reduced logP due to lower halogen content, possibly improving solubility but decreasing membrane permeability .
N-(3,5-Dichlorophenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Structural Difference : Pyrazin-2-yl is replaced with a thiophen-2-yl (thienyl) group.
- Impact: Heterocycle Properties: Thienyl lacks pyrazine’s nitrogen atoms, reducing hydrogen-bonding capacity. This may diminish interactions with polar residues in enzymes.
- Biological Implications : Thienyl-containing analogs may exhibit shifted selectivity profiles compared to pyrazinyl derivatives, though activity data are absent.
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives
- Structural Difference: Pyrazinyl and dichlorophenyl groups are replaced with furan and amino substituents.
- Anti-exudative Activity: Evidence notes anti-exudative effects in rat models for furan-containing analogs, suggesting a possible therapeutic niche absent in the dichlorophenyl-pyrazinyl analog .
Biological Activity
N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in pharmacological applications. This article delves into its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
With a molecular weight of approximately 426.32 g/mol, it features a dichlorophenyl moiety, a triazole ring, and a pyrazine group, contributing to its biological interactions and reactivity .
Pharmacological Activities
This compound exhibits various biological activities:
- Antifungal Activity : The compound has shown promising antifungal properties against several strains of fungi. Studies indicate that derivatives of triazoles exhibit significant antifungal activity due to their ability to inhibit fungal growth by targeting specific enzymes .
- Antitumor Activity : Research has highlighted the potential of triazole derivatives in cancer treatment. The compound's structure allows it to interact with cancer cell pathways, potentially inhibiting tumor growth .
- Antibacterial Activity : Similar compounds have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar antibacterial properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the sulfanyl group enhances its reactivity and interaction with biological targets. Variations in substituents on the triazole ring can significantly influence its pharmacological profile:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| N-(3-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yloxy)-4H-triazol]}acetamide | Contains furan moiety | Potentially different biological activity due to furan |
| N-(phenyl)-2-{[5-methyl-pyrazin]-triazol]}acetamide | Lacks chlorine substitutions | Simpler structure may affect reactivity |
| N-(pyridinyl)-acetate derivative | Features pyridine instead of phenyl | Different pharmacological properties |
This table illustrates how modifications in structure can lead to variations in biological activities and therapeutic applications .
Case Studies
- Antifungal Efficacy : A study investigated the antifungal efficacy of various triazole derivatives against fluconazole-resistant strains of Candida spp. The results indicated that compounds similar to this compound exhibited enhanced antifungal activity compared to traditional treatments .
- Antitumor Screening : In a drug library screening for anticancer compounds, derivatives containing the triazole scaffold were identified as having significant inhibitory effects on tumor spheroids. This suggests a potential application for this compound in cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
